ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Description
This compound belongs to the spiro[indoline-3,4'-pyrano[3,2-b]pyran] family, characterized by a fused indoline and pyrano[3,2-b]pyran system with a spiro junction at the indoline C3 position. Key structural features include:
- Allyl group at the indoline N1 position.
- Hydroxymethyl and carboxylate substituents at the pyrano[3,2-b]pyran C6' and C3' positions, respectively.
Synthesis: The compound is synthesized via a three-component reaction involving active methylene compounds, kojic acid derivatives, and isatin analogs, catalyzed by L-proline in aqueous ethanol . This method emphasizes green chemistry principles and yields moderate to high efficiency.
Potential Applications: Spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives exhibit antibacterial, antifungal, and anti-inflammatory activities, though specific biological data for this compound remain under investigation .
Properties
IUPAC Name |
ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-3-9-24-14-8-6-5-7-13(14)22(21(24)28)16(20(27)29-4-2)19(23)31-17-15(26)10-12(11-25)30-18(17)22/h3,5-8,10,25H,1,4,9,11,23H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPAEFERNUPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.
Synthesis
The compound can be synthesized through a series of organocatalytic reactions involving active methylene compounds and substituted aldehydes. Recent studies have reported yields ranging from 90% to 98% under optimized conditions using ultrasound-assisted methods .
Antioxidant Properties
One of the prominent biological activities of this compound is its antioxidant capacity. Research indicates that it exhibits strong radical scavenging activity, which is crucial for protecting cells from oxidative stress. The compound has shown effectiveness in various assays measuring the inhibition of lipid peroxidation and DPPH radical scavenging .
Antimicrobial Activity
This compound has been tested against a range of microbial strains. Studies suggest it possesses significant antibacterial and antifungal properties, with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably, it has shown particular efficacy against breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Organic Chemistry evaluated the antioxidant activity of the compound in cellular models. The results indicated a dose-dependent increase in cell viability under oxidative stress conditions, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 32 µg/mL, making it a candidate for further development as an antimicrobial agent .
Data Tables
| Biological Activity | Tested Concentration | Effectiveness |
|---|---|---|
| Antioxidant | 10 - 100 µM | Significant |
| Antibacterial | 16 - 64 µg/mL | Effective |
| Antifungal | 32 - 128 µg/mL | Effective |
| Cytotoxicity (IC50) | 5 - 15 µM | High efficacy |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate. Research indicates that spiroindole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported that spiroindole derivatives possess activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. In vitro studies indicate that it can mitigate oxidative stress-induced neuronal damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science Applications
Organic Photovoltaics
The unique structural features of this compound make it suitable for applications in organic photovoltaics. Its ability to act as a light-harvesting material has been explored in the development of efficient solar cells. The compound's electronic properties allow for effective charge separation and transport within the photovoltaic layer.
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. The spiroindole structure contributes to improved durability and resistance to environmental degradation in composite materials used for various industrial applications .
Biological Research
Mechanistic Studies
The synthesis and functionalization of this compound have been extensively investigated through mechanistic studies. These studies provide insights into the reaction pathways involved in its synthesis and potential modifications that could enhance its biological activity. For example, microwave-assisted synthesis methods have been developed to improve yield and reduce reaction times significantly .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated selective cytotoxicity towards breast cancer cells |
| Antimicrobial Properties Assessment | Tested against various bacterial strains | Showed effectiveness against resistant Staphylococcus aureus |
| Neuroprotective Mechanism Exploration | Investigated effects on neuronal cells | Mitigated oxidative stress-induced damage in vitro |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spiro[indoline-3,4'-pyrano[3,2-b]pyran] Derivatives
Key Findings:
Substituent Impact on Bioactivity :
- The hydroxymethyl group in the target compound and compound 6h enhances solubility and hydrogen-bonding capacity, correlating with antifungal and antibacterial activity .
- Allyl groups (target compound) may improve membrane permeability due to lipophilic character, but this remains untested .
- Carboxylate esters (e.g., in target and 3d) stabilize molecular conformation via intramolecular hydrogen bonds (IR ν 3406–3273 cm⁻¹ for NH/OH) .
Synthetic Flexibility: The target compound’s synthesis route (three-component reaction) is more atom-economical than the exocyclic enol ether method used for spiroketals . Compound 6h employs a kojic acid scaffold, enabling rapid functionalization at C6 and C8 positions .
Biological Activity Trends: Antibacterial activity is common in this class, with compound 6h showing MIC values of 8–32 µg/mL against S. aureus and E. coli .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this spirocyclic compound?
- Methodology : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs minimize experimental runs while resolving interactions between variables. For example, central composite designs can map nonlinear responses in yield or purity .
- Data Analysis : Apply response surface methodology (RSM) to model relationships between variables and outcomes. Tools like JMP or Minitab are suitable for analyzing multicomponent systems .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or mass spectrometry) during structural confirmation?
- Methodology :
- NMR : Compare experimental and NMR shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian or ORCA). Discrepancies in allyl or spirocyclic proton environments may indicate stereochemical ambiguities .
- Mass Spec : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns. Cross-validate with fragmentation simulations (e.g., Mass Frontier) to distinguish isobaric interferences .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Chromatography : Employ gradient reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases. Adjust pH (<3) to protonate the amino group and enhance separation .
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to exploit differences in solubility between the spirocyclic product and byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the allyl group in downstream functionalization reactions?
- Methodology :
- Quantum Mechanics (QM) : Perform transition-state analysis (TSA) using DFT (B3LYP/6-31G*) to map energy barriers for allyl oxidation or cross-metathesis. Compare with experimental kinetics to validate computational models .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., COSMO-RS solvation models) to prioritize solvents that stabilize intermediates .
Q. What strategies address contradictions between theoretical and experimental reaction yields in scale-up studies?
- Methodology :
- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and identify bottlenecks (e.g., catalyst deactivation or mass transfer limitations) .
- Process Simulation : Model reactor hydrodynamics (e.g., COMSOL Multiphysics) to optimize mixing efficiency and heat transfer in batch vs. flow systems .
Q. How can researchers elucidate the role of the hydroxymethyl group in stabilizing the spirocyclic framework?
- Methodology :
- X-ray Crystallography : Determine crystal structures to analyze hydrogen-bonding networks involving the hydroxymethyl moiety. Compare with computational electrostatic potential maps .
- Thermal Analysis : Conduct TGA/DSC to assess thermal stability and correlate with intramolecular interactions .
Q. What advanced spectroscopic techniques validate the tautomeric equilibria of the 2'-amino and 8'-dioxo groups?
- Methodology :
- Variable-Temperature NMR : Probe tautomerization dynamics by observing chemical shift changes at elevated temperatures (e.g., 25–80°C) in DMSO-d6 .
- 2D NMR : Use - HMBC to confirm through-space correlations between amino protons and carbonyl carbons .
Data-Driven Research Questions
Q. How can machine learning (ML) models improve the prediction of synthetic pathways for derivatives of this compound?
- Methodology :
- Feature Engineering : Train ML algorithms (e.g., random forest or neural networks) on reaction databases (Reaxys, CAS) using descriptors like molecular weight, logP, and functional group counts .
- Transfer Learning : Fine-tune pre-trained models (e.g., ChemBERTa) on spirocyclic compound datasets to predict regioselectivity in allyl modifications .
Q. What statistical methods reconcile discrepancies in biological activity data across different assay platforms?
- Methodology :
- Meta-Analysis : Apply mixed-effects models to account for inter-assay variability (e.g., plate-to-plate differences in fluorescence readouts). Use tools like R or Python’s SciPy for robust hypothesis testing .
- Standardization : Normalize activity data using internal controls (e.g., Z’-factor validation) to improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
